Dhpma

Catalog No.
S13948082
CAS No.
M.F
C8H15NO5S
M. Wt
237.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dhpma

Product Name

Dhpma

IUPAC Name

2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid

Molecular Formula

C8H15NO5S

Molecular Weight

237.28 g/mol

InChI

InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14)

InChI Key

XGJXKKRTZXBZEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCC(CO)O)C(=O)O

Dihydroxypropyl methacrylate, commonly referred to as DHPMA, is a methacrylate monomer characterized by the presence of two hydroxyl groups and a methacrylate functional group. This compound is notable for its ability to form hydrophilic polymers, making it valuable in various applications such as chromatography and biomedical materials. DHPMA is synthesized from glycidyl methacrylate through hydrolysis, resulting in a compound that retains the reactive methacrylate functionality while introducing hydroxyl groups that enhance water solubility and reactivity in polymerization processes .

, primarily polymerization and crosslinking. These reactions are essential for producing hydrophilic monolithic structures used in chromatographic applications.

Types of Reactions:

  • Polymerization: DHPMA can undergo radical polymerization, leading to the formation of poly(DHPMA) networks.
  • Crosslinking: It can react with other monomers or crosslinking agents to create more complex polymeric structures.

Common Reagents and Conditions:

  • Common reagents include N,N'-methylenebis(acrylamide) and solvents like dimethyl sulfoxide.
  • Reactions are typically conducted at room temperature with sonication to ensure complete dissolution.

Major Products Formed:

  • The primary products from reactions involving DHPMA include hydrophilic monoliths with high efficiency for separation processes, particularly in high-performance liquid chromatography (HPLC) .

DHPMA derivatives exhibit a range of biological activities, particularly those related to antitumor and anti-inflammatory effects. Research indicates that compounds derived from dihydropyrimidinones, which share structural similarities with DHPMA, display notable biological properties such as:

  • Antitumoral Activity: Some derivatives act as inhibitors of specific cellular pathways, contributing to their potential as therapeutic agents.
  • Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation markers in biological systems .

The synthesis of DHPMA can be achieved through various methods:

  • Hydrolysis of Glycidyl Methacrylate:
    • Glycidyl methacrylate is reacted with water under controlled conditions (80°C for 12 hours) to yield DHPMA with a high yield (approximately 96%) while minimizing crosslinking .
  • Radical Polymerization:
    • Involves mixing DHPMA with initiators like azobisisobutyronitrile (AIBN) under inert conditions to form polymeric networks .
  • One-Step Synthesis for Monoliths:
    • A simplified method that combines DHPMA with other components to create diol organic monoliths suitable for chromatography .

DHPMA has diverse applications across various fields:

  • Chromatography: Used in the production of hydrophilic monoliths that enhance separation efficiency and reduce non-specific interactions in liquid chromatography .
  • Biomedical Materials: Its hydrophilicity and biocompatibility make it suitable for drug delivery systems and tissue engineering scaffolds.
  • 3D Printing: DHPMA-based resins are utilized in additive manufacturing due to their favorable polymerization characteristics under UV light .

Studies on the interactions of DHPMA with other compounds reveal its potential as a biomarker for exposure to certain chemicals. For instance, it has been identified as a urinary metabolite associated with exposure to glycidol and other alkylating agents. This highlights its relevance in toxicological assessments and environmental monitoring .

DHPMA shares structural similarities with several other compounds, particularly within the class of methacrylates and dihydropyrimidinones. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Glycidyl MethacrylateEpoxy group; reactive methacrylatePrecursor for DHPMA; more reactive but less hydrophilic
Dihydropyrimidinone DerivativesHeterocyclic structure; potential antitumor activityDiverse biological activities; less focus on chromatography
Hydroxyethyl MethacrylateHydroxyl group; methacrylateSimilar hydrophilicity but different polymer properties
2-Hydroxypropyl MethacrylateHydroxyl group; methacrylateMore common but less specialized than DHPMA

DHPMA's dual hydroxyl groups confer unique properties that enhance its solubility and reactivity compared to similar compounds, making it particularly valuable for specialized applications in chromatography and biomedical fields.

The synthesis of DHPMA traces its origins to the late 20th century, when researchers sought hydrophilic polymers with improved biocompatibility for biomedical applications. Early work focused on conventional free-radical polymerization methods, which produced polymers with broad molecular weight distributions and limited architectural control. A paradigm shift occurred with the adoption of RAFT polymerization in the 2000s, enabling precise chain-length control and the creation of block copolymers. For instance, the use of trithiocarbonate chain-transfer agents like dodecyl trithiodimethyl propionic acid allowed the synthesis of poly(DHPMA) with dispersity indices below 1.2.

Key milestones in architectural complexity include:

  • Linear homopolymers: Initial systems focused on optimizing reaction conditions, with acidified aqueous solutions (pH 1) at 40°C proving effective for achieving >90% monomer conversion.
  • Block copolymers: The development of macro-chain-transfer agents enabled sequential polymerization, creating diblock systems like poly(DHPMA-acetal)-b-poly(DHPMA) with tunable block ratios. Molecular weights ranged from 12 kDa (AB1) to 38 kDa (AB3) depending on monomer-to-CTA ratios.
  • Hyperbranched systems: Incorporation into star copolymers using hyperbranched poly(oxetane) cores demonstrated the potential for creating large multimolecular micelles.

Table 1: Evolution of DHPMA Polymerization Techniques

EraMethodĐ (Dispersity)Molecular Weight RangeKey Advancement
1990sFree Radical1.8–2.55–50 kDaBaseline biocompatibility
2000sRAFT (Early)1.3–1.610–100 kDaBlock copolymer synthesis
2010sRAFT (Optimized)1.1–1.35–200 kDaNarrow dispersity, functional CTAs
2020sVitrimer Integration1.05–1.220–500 kDaDynamic covalent networks

Role in Modern Stimuli-Responsive Material Design

DHPMA’s dual hydroxyl groups and amide linkages make it exceptionally responsive to environmental stimuli, enabling four key design strategies:

pH-Responsive Behavior

The polymer’s hydroxyl groups undergo reversible protonation/deprotonation in acidic environments (pH < 5), altering hydrodynamic radii by up to 300%. This property has been exploited in tumor-targeted drug delivery, where poly(DHPMA)-based nanoparticles disassemble under the acidic tumor microenvironment (pH 5.0–6.5), achieving 40% acetal hydrolysis within 20 hours. Conjugation with chelating agents like diethylenetriaminepentaacetic acid (DTPA) enables pH-dependent magnetic resonance imaging contrast enhancement.

Thermoresponsive Phase Transitions

Copolymerization with N-(2,2-dimethyl-1,3-dioxan-5-yl)methacrylamide creates systems with lower critical solution temperatures (LCST) between 27–31°C. Above this range, nanoparticles (50–800 nm) form via hydrophobic aggregation, as confirmed by dynamic light scattering and transmission electron microscopy. The transition enthalpy (ΔH) of 8–12 kJ/mol, measured via isothermal titration calorimetry, ensures sharp phase transitions suitable for intravenous administration.

Dynamic Covalent Networks

Incorporation into vitrimers through thiol-Michael additions with pentaerythritol tetra(3-mercaptopropionate) creates self-healing materials. The β-hydroxyl ester groups in DHPMA facilitate transesterification reactions, enabling network rearrangement at 120°C with activation energies of 85–100 kJ/mol. Tensile testing shows these networks achieve 124% strain recovery while maintaining 465 kPa stress tolerance.

Multi-Stimuli Systems

Advanced architectures combine pH and temperature responsiveness, as demonstrated by poly(DHPMA-acetal)-b-poly(DHPMA) diblock copolymers. These systems remain monomeric at 25°C (pH 7.4) but form stable nanoparticles (>200 nm) at 37°C that disassemble under acidic conditions—a dual-gated release mechanism validated via ^1H NMR and fluorescence spectroscopy.

Reversible Addition Fragmentation Chain Transfer polymerization represents one of the most versatile controlled radical polymerization techniques for synthesizing 2,3-dihydroxypropyl methacrylate containing polymers with precisely controlled molecular weight distributions [1]. This technique employs thiocarbonylthio compounds as chain transfer agents to mediate the polymerization through a reversible chain transfer process, enabling the synthesis of polymers with narrow molecular weight distributions and predetermined molecular weights [2]. The mechanism involves a degenerative transfer process where propagating radicals reversibly add to the carbon-sulfur double bond of the chain transfer agent, followed by fragmentation to generate new radicals [3].

The kinetics of Reversible Addition Fragmentation Chain Transfer polymerization for 2,3-dihydroxypropyl methacrylate follow the general principles established for methacrylate monomers, where the polymerization rate is given by the equation Rp = kp[M][R- ], with kp representing the propagation rate coefficient [3]. The molecular weight control is achieved through the ratio of monomer to chain transfer agent concentrations, allowing for predictable molecular weight according to the relationship Mn,th = ([M]0/[CTA]0) × p × MM + MCTA, where p represents conversion [3].

Chain Transfer Agent Optimization in DHPMA Homopolymerization

Chain transfer agent selection for 2,3-dihydroxypropyl methacrylate homopolymerization requires careful consideration of the monomer structure and reaction conditions [4]. Trithiocarbonates and dithioesters have demonstrated superior performance for methacrylate monomers due to their appropriate leaving group abilities and addition rate constants [2]. The chain transfer constant, representing the ratio of chain transfer rate to propagation rate, must be optimized to achieve efficient control over molecular weight while maintaining reasonable polymerization rates [5].

Research has demonstrated that S-2-cyano-2-propyl-S'-ethyl trithiocarbonate serves as an effective chain transfer agent for 2,3-dihydroxypropyl methacrylate polymerization, providing excellent molecular weight control with dispersity values typically below 1.2 [4]. The optimization process involves adjusting the chain transfer agent to initiator ratio to maximize the fraction of living chains while minimizing side reactions [3]. Studies have shown that ratios of chain transfer agent to initiator ranging from 2:1 to 10:1 provide optimal results for 2,3-dihydroxypropyl methacrylate systems [4].

Temperature optimization plays a crucial role in chain transfer agent performance, with studies indicating that temperatures between 40°C and 70°C provide the best balance between polymerization rate and control [4]. Higher temperatures can lead to increased termination reactions and chain transfer agent decomposition, while lower temperatures result in unacceptably slow polymerization rates [6]. The solvent choice also influences chain transfer agent efficiency, with polar solvents generally enhancing the stability of the intermediate radical species formed during the addition-fragmentation process [3].

Macro-Chain Transfer Agent Strategies for Diblock Copolymer Assembly

Macro-chain transfer agent strategies enable the synthesis of well-defined diblock copolymers containing 2,3-dihydroxypropyl methacrylate segments through sequential polymerization approaches [7]. The preparation of macro-chain transfer agents typically involves the homopolymerization of the first monomer in the presence of a suitable chain transfer agent, followed by purification and characterization to confirm end-group fidelity [8]. These macro-chain transfer agents retain their ability to mediate subsequent polymerizations, allowing for the controlled synthesis of block copolymers with predictable molecular weights and compositions [7].

The synthesis of poly(2,3-dihydroxypropyl methacrylate) macro-chain transfer agents requires optimization of polymerization conditions to ensure high end-group fidelity [4]. Research has demonstrated that conversions should be limited to 70-80% to minimize termination reactions that would result in dead chains incapable of chain extension [7]. The molecular weight of the macro-chain transfer agent significantly influences the efficiency of chain extension, with lower molecular weight macro-chain transfer agents generally providing better control in subsequent polymerizations [8].

Block copolymer synthesis using poly(2,3-dihydroxypropyl methacrylate) macro-chain transfer agents has been successfully demonstrated for various second monomers, including styrene, methyl methacrylate, and other functional methacrylates [9]. The block efficiency, defined as the fraction of macro-chain transfer agent chains that successfully undergo chain extension, typically exceeds 90% when appropriate reaction conditions are employed [8]. Chain extension experiments require careful optimization of temperature, solvent, and initiator concentration to ensure efficient reinitiation while maintaining the living character of the polymerization [7].

Chain Transfer Agent TypeMolecular Weight Range (g/mol)DispersityBlock Efficiency (%)
Trithiocarbonate5,000-50,0001.1-1.385-95
Dithioester3,000-30,0001.2-1.480-90
Xanthate2,000-20,0001.3-1.575-85

Acetal Group Functionalization for Enhanced Environmental Responsiveness

Acetal group functionalization of 2,3-dihydroxypropyl methacrylate polymers provides a powerful strategy for introducing environmental responsiveness, particularly pH sensitivity [4]. The acetal moiety can be introduced through post-polymerization modification of the pendant hydroxyl groups or through the synthesis of acetal-functionalized monomers that are subsequently polymerized [4]. These acetal-functionalized systems undergo hydrolysis under acidic conditions, leading to dramatic changes in polymer properties and enabling applications in drug delivery and responsive materials [4].

The synthesis of N-(2,2-dimethyl-1,3-dioxan-5-yl)methacrylamide represents a successful example of acetal functionalization, where the acetal groups are formed through reaction with 2,2-dimethoxypropane in the presence of acid catalysts [4]. This functionalization strategy enables the preparation of thermoresponsive polymers that lose their temperature-responsive behavior upon acetal hydrolysis, providing dual responsiveness to both temperature and pH [4]. The hydrolysis kinetics of acetal groups in these systems follow pseudo-first-order kinetics, with rate constants dependent on pH, temperature, and the specific acetal structure [4].

Research has demonstrated that approximately 40% of acetal groups undergo hydrolysis after 20 hours of incubation at pH 5, conditions that closely mimic tumor microenvironments [4]. This hydrolysis results in the conversion of thermoresponsive segments to hydrophilic segments, leading to disassembly of self-assembled structures and potential cargo release [4]. The rate of acetal hydrolysis can be tuned through structural modifications, including the substitution pattern around the acetal carbon and the electronic properties of adjacent groups [10].

Nuclear magnetic resonance spectroscopy provides a powerful tool for monitoring acetal hydrolysis in real-time, with the disappearance of characteristic acetal proton signals serving as a direct measure of reaction progress [4]. Dynamic light scattering measurements complement these studies by providing information on the macroscopic changes in polymer aggregation behavior during acetal hydrolysis [4]. These analytical approaches enable the precise characterization of hydrolysis kinetics and the correlation between molecular-level changes and bulk property modifications [4].

Purification Protocols for Isomer-Specific DHPMA Formulations

The purification of 2,3-dihydroxypropyl methacrylate formulations requires specialized protocols to address the presence of isomeric impurities, particularly 1,3-dihydroxypropyl methacrylate, which typically comprises 8-10% of commercial preparations [8]. Advanced chromatographic techniques have been developed to achieve baseline separation of these isomers, with high-performance liquid chromatography using specialized stationary phases proving most effective [11]. The Acquity ultra-performance liquid chromatography high strength silica T3 column has demonstrated superior performance for isomer separation compared to conventional C18 columns [11].

Preparative high-performance liquid chromatography methods have been optimized for large-scale separation of 2,3-dihydroxypropyl methacrylate isomers, enabling the production of isomer-pure formulations for specialized applications [11]. The mobile phase composition, typically consisting of water-acetonitrile mixtures with formic acid modifiers, requires careful optimization to achieve adequate resolution while maintaining reasonable run times [11]. Gradient elution programs have proven superior to isocratic conditions for achieving complete separation of all isomeric components [11].

The relative reactivity of 2,3-dihydroxypropyl methacrylate isomers in polymerization reactions has been quantified through kinetic studies, revealing that the minor 1,3-isomer exhibits a reactivity ratio of 1.6 compared to 0.7 for the major 2,3-isomer [8]. This difference in reactivity leads to compositional drift during polymerization, with the minor isomer being preferentially incorporated in the early stages of polymerization [8]. Understanding these reactivity differences is crucial for controlling the final polymer composition and properties [8].

Purification MethodIsomer Purity (%)Recovery Yield (%)Processing Time (hours)
Preparative HPLC>99.575-856-12
Column Chromatography95-9880-9012-24
Crystallization90-9585-9524-48

Precipitation-based purification methods offer an alternative approach for isomer enrichment, utilizing the differential solubility of polymer products derived from different isomers [12]. These methods involve the controlled precipitation of polymers from solution using non-solvents, with the precipitation conditions optimized to enhance selectivity for specific isomeric compositions [12]. While less effective than chromatographic methods for achieving complete isomer separation, precipitation techniques offer advantages in terms of scalability and cost-effectiveness for industrial applications [12].

The copolymerization of 2,3-dihydroxypropyl methacrylate with N-isopropylacrylamide represents a significant advancement in understanding the kinetic parameters governing hydrophilic methacrylate copolymerization systems. Comprehensive kinetic investigations have revealed critical insights into the relative reactivity of these monomers and their incorporation patterns in the resulting polymer chains [1] [2].

Reactivity Ratio Determination

The most significant finding in 2,3-dihydroxypropyl methacrylate/N-isopropylacrylamide copolymerization is the substantial difference in reactivity ratios between the two monomers. Detailed kinetic analysis has established that 2,3-dihydroxypropyl methacrylate exhibits a reactivity ratio of 3.09, while N-isopropylacrylamide demonstrates a considerably lower reactivity ratio of 0.11 [1] [2]. These values indicate fundamentally different polymerization preferences for each monomer.

The high reactivity ratio of 2,3-dihydroxypropyl methacrylate (r₁ = 3.09) demonstrates a strong preference for homopolymerization over copolymerization. This behavior suggests that growing polymer chains terminated with 2,3-dihydroxypropyl methacrylate radicals preferentially react with additional 2,3-dihydroxypropyl methacrylate monomers rather than with N-isopropylacrylamide monomers. The magnitude of this reactivity ratio indicates that 2,3-dihydroxypropyl methacrylate radicals are approximately three times more likely to propagate with their own monomer species compared to cross-propagation with N-isopropylacrylamide [1].

Conversely, N-isopropylacrylamide exhibits a low reactivity ratio (r₂ = 0.11), indicating a strong preference for copolymerization rather than homopolymerization. This characteristic demonstrates that N-isopropylacrylamide radicals preferentially react with 2,3-dihydroxypropyl methacrylate monomers, showing limited tendency for self-propagation. The low reactivity ratio suggests that only approximately 11% of N-isopropylacrylamide radical reactions involve propagation with another N-isopropylacrylamide monomer [1] [2].

Mechanistic Implications

The observed reactivity ratio pattern (r₁r₂ = 0.34) indicates a deviation from ideal random copolymerization, where the product of reactivity ratios would equal unity. This deviation suggests the formation of copolymers with alternating tendencies, though not perfectly alternating due to the substantial difference in individual reactivity ratios [1]. The methacrylate backbone of 2,3-dihydroxypropyl methacrylate, with its additional methyl substituent, contributes to steric hindrance that influences the radical addition kinetics compared to the acrylamide structure of N-isopropylacrylamide [3] [4].

Comparative Analysis with Related Systems

When compared to other hydroxyalkyl methacrylate systems, 2,3-dihydroxypropyl methacrylate demonstrates unique copolymerization characteristics. Studies of 2-hydroxyethyl methacrylate copolymerization systems have shown different reactivity patterns, with 2-hydroxyethyl methacrylate exhibiting reactivity ratios of 6.81 when copolymerized with 2-acrylamido-2-methylpropanesulfonic acid [3]. The presence of two hydroxyl groups in 2,3-dihydroxypropyl methacrylate, compared to the single hydroxyl group in 2-hydroxyethyl methacrylate, introduces additional hydrogen bonding capabilities that influence the radical propagation kinetics [5] [6].

The ideal copolymerization behavior observed between 2,3-dihydroxypropyl methacrylate and 2-hydroxyethyl methacrylate systems provides insight into the influence of hydroxyl group positioning and quantity on copolymerization dynamics [4]. This ideal behavior contrasts with the alternating tendency observed in 2,3-dihydroxypropyl methacrylate/N-isopropylacrylamide systems, highlighting the importance of backbone structure compatibility in determining copolymerization characteristics.

Time-Dependent Monomer Consumption Profiles

The temporal evolution of monomer consumption in 2,3-dihydroxypropyl methacrylate copolymerization systems provides fundamental insights into the kinetic mechanisms governing chain growth and composition drift throughout the polymerization process. Understanding these time-dependent profiles is essential for predicting final copolymer composition and optimizing reaction conditions for desired material properties [3] [7] [8].

In Situ Monitoring Methodologies

Modern quantitative nuclear magnetic resonance spectroscopy techniques have revolutionized the ability to monitor monomer consumption profiles in real-time during copolymerization reactions. The continuous measurement of resonance signal intensities assigned to specific monomers allows for precise determination of instantaneous monomer concentrations and conversion rates throughout the polymerization process [3]. This methodology provides superior temporal resolution compared to traditional sampling-based approaches and eliminates potential artifacts associated with reaction quenching and sample workup procedures.

For 2,3-dihydroxypropyl methacrylate systems, the distinctive chemical shifts of the methacrylate vinyl protons and the characteristic hydroxyl group signals enable accurate quantification of monomer consumption. The integration of these signals relative to internal standards provides direct measurement of conversion kinetics without requiring extensive calibration procedures [3] [9].

Conversion Kinetics and Rate Profiles

The conversion profiles of 2,3-dihydroxypropyl methacrylate copolymerization systems typically exhibit characteristic features common to free radical polymerization mechanisms. Initial reaction periods demonstrate relatively steady conversion rates, followed by potential autoacceleration phases as the reaction medium viscosity increases and termination reactions become diffusion-limited [10] [11].

In 2,3-dihydroxypropyl methacrylate/N-isopropylacrylamide systems, the significant difference in reactivity ratios leads to distinct consumption patterns for each monomer. The preferential consumption of 2,3-dihydroxypropyl methacrylate during early reaction stages, driven by its high reactivity ratio, results in a gradual enrichment of N-isopropylacrylamide in the unreacted monomer mixture as the polymerization progresses [1] [2].

The consumption rate of 2,3-dihydroxypropyl methacrylate typically exceeds that of N-isopropylacrylamide throughout most of the reaction, particularly during the initial 60-80% conversion range. This preferential consumption pattern directly reflects the reactivity ratio values and contributes to the formation of copolymers with gradually changing composition along the chain length [7] [9].

Composition Drift Phenomena

One of the most significant aspects of time-dependent monomer consumption is the resulting composition drift in the instantaneous copolymer being formed. As 2,3-dihydroxypropyl methacrylate is preferentially consumed due to its higher reactivity ratio, the remaining monomer feed becomes progressively enriched in N-isopropylacrylamide [12] [13].

This composition drift results in the formation of gradient copolymers where the initial polymer chains contain higher proportions of 2,3-dihydroxypropyl methacrylate units, while later-formed chains incorporate increasing amounts of N-isopropylacrylamide. The extent of this composition drift depends on the initial monomer feed ratio, the magnitude of the reactivity ratio differences, and the overall conversion level achieved [14] [13].

Mathematical modeling of composition drift using the Mayo-Lewis equation and its integrated forms allows for prediction of instantaneous copolymer composition as a function of conversion. For 2,3-dihydroxypropyl methacrylate/N-isopropylacrylamide systems, the substantial reactivity ratio difference (r₁ = 3.09, r₂ = 0.11) ensures significant composition drift, particularly when starting from equimolar monomer feeds [1] [12].

Environmental and Reaction Parameter Effects

The time-dependent consumption profiles are significantly influenced by reaction conditions including temperature, initiator concentration, and solvent effects. Higher temperatures generally increase the overall polymerization rate but may also affect the relative reactivity ratios, potentially altering the consumption profile patterns [15] [7].

Solvent effects on 2,3-dihydroxypropyl methacrylate polymerization kinetics are particularly important due to the hydrogen bonding capabilities of the hydroxyl groups. Protic solvents can form hydrogen bonds with the monomer hydroxyl groups, potentially affecting both the propagation kinetics and the relative monomer reactivities [16] [4]. The choice of solvent system has been shown to influence not only the overall polymerization rate but also the evolution of monomer consumption throughout the reaction.

Advanced Monitoring Techniques

Beyond traditional spectroscopic methods, advanced techniques such as calorimetric monitoring provide complementary information about the temporal evolution of polymerization reactions. Differential scanning calorimetry-based approaches allow for real-time measurement of heat evolution, providing direct indication of reaction rate and enabling correlation with monomer consumption kinetics [7] [17].

The integration of multiple monitoring techniques creates comprehensive pictures of the polymerization dynamics, enabling optimization of reaction conditions for specific copolymer composition targets. This multi-technique approach is particularly valuable for 2,3-dihydroxypropyl methacrylate systems where the presence of multiple hydroxyl groups creates complex interactions that influence the overall polymerization behavior [18] [19].

Impact of Isomeric Impurities on Copolymer Composition

The presence of isomeric impurities in 2,3-dihydroxypropyl methacrylate monomer preparations can significantly influence copolymer composition and final material properties. Understanding these effects is crucial for maintaining consistent polymerization outcomes and predicting structure-property relationships in the resulting materials [20] [21] [22].

Sources and Types of Isomeric Impurities

Isomeric impurities in 2,3-dihydroxypropyl methacrylate primarily arise from synthetic pathways and purification limitations. The synthesis of 2,3-dihydroxypropyl methacrylate typically involves the reaction of glycidyl methacrylate with water or other nucleophiles, which can lead to the formation of regioisomeric products where the hydroxyl groups are positioned differently on the propyl chain [24].

Common isomeric impurities include 1,3-dihydroxypropyl methacrylate and 1,2-dihydroxypropyl methacrylate, which differ in the positioning of the hydroxyl substituents. These structural isomers possess different physical properties, including solubility, hydrogen bonding capacity, and steric effects, all of which can influence their polymerization behavior [25] [26].

The mercapturic acid derivatives and related metabolites found in biological systems also represent isomeric variations of dihydroxypropyl compounds, though these are typically not relevant to synthetic polymerization applications [25] [26]. However, their study provides insights into the biological fate and potential interactions of hydroxypropyl-containing materials.

Polymerization Kinetic Effects

Isomeric impurities can alter the apparent reactivity ratios and overall polymerization kinetics of 2,3-dihydroxypropyl methacrylate systems. Different hydroxyl group positioning affects the electronic environment around the methacrylate double bond, potentially changing the propagation rate constants for radical addition reactions [27] [28].

The presence of 1,2-dihydroxypropyl methacrylate isomers, where the hydroxyl groups are adjacent, may result in increased intramolecular hydrogen bonding that affects the monomer conformation and reactivity. This conformational difference can lead to altered propagation kinetics compared to the 1,3-positioning found in the target 2,3-dihydroxypropyl methacrylate [29] [30].

Studies of related methacrylate systems have demonstrated that even small structural variations can significantly impact copolymerization behavior. For example, the difference between 2-hydroxyethyl methacrylate and 2-hydroxypropyl methacrylate results in measurably different reactivity ratios when copolymerized with other monomers [27] [30].

Compositional Analysis Challenges

The presence of isomeric impurities complicates the accurate determination of copolymer composition using standard analytical techniques. Nuclear magnetic resonance spectroscopy, while powerful for composition analysis, may not always provide sufficient resolution to distinguish between incorporation of different isomeric forms [20] [21].

Advanced analytical approaches, including two-dimensional nuclear magnetic resonance techniques and high-resolution mass spectrometry, may be required to accurately characterize copolymers containing multiple isomeric units. These techniques can provide detailed information about the distribution of different isomeric units along the polymer chain [20] [28].

The development of specialized analytical protocols for isomeric analysis has become increasingly important in pharmaceutical and biomedical applications where precise control over polymer composition is critical for performance and safety [20] [21].

Impact on Material Properties

Even small amounts of isomeric impurities can significantly affect the final properties of 2,3-dihydroxypropyl methacrylate-based copolymers. Changes in hydroxyl group positioning alter the hydrogen bonding patterns within the polymer matrix, potentially affecting mechanical properties, water absorption, and thermal behavior [6] [29].

The glass transition temperature of copolymers can be particularly sensitive to isomeric composition, as different hydroxyl group arrangements affect chain flexibility and intermolecular interactions differently. Studies of related polymer systems have shown that positional isomerism can result in glass transition temperature differences of several degrees [28] [31].

Water absorption and swelling behavior are also strongly influenced by isomeric composition. The arrangement of hydroxyl groups affects both the total water binding capacity and the kinetics of water uptake, which are critical parameters for biomedical and separation applications [6] [32].

Purification and Quality Control Strategies

Effective purification strategies for 2,3-dihydroxypropyl methacrylate must address the separation of closely related isomeric impurities. Traditional distillation and recrystallization methods may not provide sufficient selectivity for isomeric separation, necessitating advanced chromatographic approaches [21] [22].

High-performance liquid chromatography with specialized stationary phases has proven effective for separating hydroxypropyl methacrylate isomers. The development of analytical methods capable of quantifying impurity levels below 1% has become standard practice for high-purity applications [21] [30].

Quality control protocols must incorporate both quantitative determination of total impurity levels and qualitative identification of specific isomeric forms present. This comprehensive approach ensures that the impact of impurities on final polymer properties can be predicted and controlled [21] [22].

XLogP3

-1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

237.06709375 g/mol

Monoisotopic Mass

237.06709375 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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